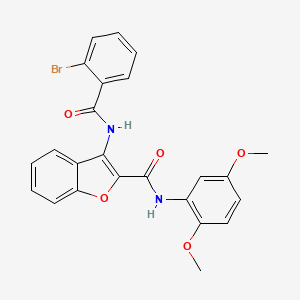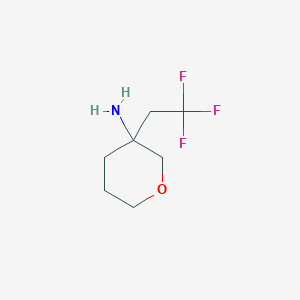![molecular formula C15H25N3O4S2 B2365585 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide CAS No. 2415471-92-8](/img/structure/B2365585.png)
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. By inhibiting these pathways, 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide may induce cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has been shown to have several biochemical and physiological effects in cells and animals. In addition to its inhibitory effects on AKT and mTOR, 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide in lab experiments is its potent inhibitory effects on cancer cell growth and survival. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and for screening potential anti-cancer drugs. However, one limitation of using 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide is its potential toxicity to normal cells, which may limit its use in certain experiments. Additionally, 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has not been extensively studied in vivo, so its effects on whole animals are not well understood.
Direcciones Futuras
There are several future directions for research on 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide. One area of interest is the development of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide analogs with improved potency and selectivity for specific cancer cell types. Another area of interest is the study of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the in vivo effects of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide and its potential use as a therapeutic agent for cancer and other diseases.
In conclusion, 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its inhibitory effects on cancer cell growth and survival make it a useful tool for studying the mechanisms of cancer cell proliferation and for screening potential anti-cancer drugs. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide can be synthesized by reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction yields 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide as a white solid with a melting point of 142-144°C. This synthesis method has been reported in several scientific publications and has been used to produce 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide for research purposes.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S2/c1-12-14(13(2)22-17-12)24(19,20)16-11-15(3-7-21-8-4-15)18-5-9-23-10-6-18/h16H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPTWKPFDQCPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)



![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)